molecular formula C8H13NO3 B1520559 1-Ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 915919-82-3

1-Ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B1520559
M. Wt: 171.19 g/mol
InChI Key: BDOVKBMNIWNGIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The SMILES string of 1-Ethyl-6-oxopiperidine-3-carboxylic acid is O=C1N(CC)CC(CC1)C(O)=O . The InChI key is BDOVKBMNIWNGIL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Anticoagulants

1-Ethyl-6-oxopiperidine-3-carboxylic acid derivatives serve as key intermediates in the synthesis of anticoagulant drugs. For example, it's used in the preparation of compounds like apixaban, demonstrating its significance in medicinal chemistry for the development of therapeutics aimed at preventing blood clots. This application underlines the compound's role in contributing to advancements in pharmaceuticals, particularly in the treatment and management of conditions such as atrial fibrillation and deep vein thrombosis (Qing Wang et al., 2017).

Antibacterial Agents

Derivatives of 1-Ethyl-6-oxopiperidine-3-carboxylic acid have been synthesized and assessed for their antibacterial properties. Notably, the exploration of various analogues has led to the identification of compounds with significant antibacterial activity, highlighting the potential of these derivatives in contributing to the development of new antibacterial drugs. This aspect of research is crucial in the ongoing battle against antibiotic-resistant bacteria, providing a foundation for the discovery of novel therapeutic agents (H. Egawa et al., 1984).

Biotechnological Applications

In biotechnology, 1-Ethyl-6-oxopiperidine-3-carboxylic acid derivatives have been explored for their role in the biosynthesis of antibiotics, such as penicillin. Research demonstrates how these compounds can influence the production processes of antibiotics, offering insights into optimizing fermentation processes and enhancing yield. This application is particularly relevant for the pharmaceutical industry, where efficiency and effectiveness in drug production are paramount (W. Kurz↦kowski et al., 1990).

Synthetic Chemistry and Material Science

The compound's derivatives are utilized in synthetic chemistry for constructing complex molecular structures, contributing to material science and organic synthesis. For instance, they're used in the synthesis of tetrahydropyridines, showcasing their versatility in chemical reactions and potential in creating materials with specific properties. This research area is critical for developing new materials with applications in various industries, including electronics, coatings, and pharmaceuticals (Xue-Feng Zhu et al., 2003).

Environmental Studies

1-Ethyl-6-oxopiperidine-3-carboxylic acid and its derivatives are subjects of environmental studies, particularly in understanding their stability, degradation, and potential impacts on ecosystems. Research into how these compounds behave in the environment is essential for assessing their safety and ecological footprint, ensuring that their use in various applications does not adversely affect environmental health (C. Schmidt et al., 2004).

Safety And Hazards

The safety information available indicates that 1-Ethyl-6-oxopiperidine-3-carboxylic acid is a combustible solid . The flash point is not applicable . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-ethyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOVKBMNIWNGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660745
Record name 1-Ethyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-oxopiperidine-3-carboxylic acid

CAS RN

915919-82-3
Record name 1-Ethyl-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915919-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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